

In Vitro Skin Penetration Assay Using SPACE Peptide: Application Notes and Protocols

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Compound of Interest

Compound Name: SPACE peptide

Cat. No.: B10857532

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Introduction

Transdermal drug delivery offers a non-invasive alternative to conventional methods, avoiding first-pass metabolism and allowing for sustained release. However, the skin's outermost layer, the stratum corneum (SC), presents a formidable barrier to the penetration of many therapeutic agents, especially macromolecules. Skin penetrating peptides (SPPs) are a promising class of enhancers that can facilitate the delivery of molecules across the skin. The Skin Permeating and Cell Entering (SPACE) peptide is a notable SPP designed to enhance the topical delivery of cargo molecules, such as hyaluronic acid and Cyclosporine A, into the epidermis and dermis. [1][2][3] This application note provides a detailed protocol for conducting an in vitro skin penetration assay using the **SPACE peptide**, primarily employing the Franz diffusion cell system, a gold-standard method for studying percutaneous absorption.[4][5]

Mechanism of Action

The **SPACE peptide** enhances skin penetration primarily through a transcellular pathway. Unlike some chemical enhancers that disrupt the skin's lipid barrier, SPPs like the **SPACE peptide** interact with skin proteins. The proposed mechanism involves the peptide enhancing the partitioning of its cargo into the keratin-rich corneocytes by concurrently binding with both keratin and the cargo molecule. This interaction facilitates the transport of the cargo across the stratum corneum and into the deeper layers of the skin. Studies have shown that the **SPACE peptide** does not significantly alter the skin's lipid barrier. Furthermore, it can facilitate the entry of cargo into various skin cells, including keratinocytes and fibroblasts, likely through a macropinocytosis pathway.

Experimental Protocols

This section details the methodology for an in vitro skin penetration study using a Franz diffusion cell setup.

Materials and Reagents

- Skin Tissue: Full-thickness porcine or human skin. Porcine skin is often used as a model due to its similarity to human skin.
- **SPACE Peptide** Formulation: **SPACE peptide** co-formulated with the active pharmaceutical ingredient (API) or cargo molecule (e.g., Hyaluronic Acid). The optimal concentration of **SPACE peptide** may need to be determined empirically, with studies showing efficacy at concentrations around 5 mg/mL.
- Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 12.0 mL).
- Receptor Solution: Phosphate Buffered Saline (PBS), pH 7.4, is commonly used. The solution should be degassed before use to prevent bubble formation.
- Control Formulations:
 - API in a standard vehicle (e.g., PBS) without **SPACE peptide**.
 - Vehicle alone (negative control).
- Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or another suitable quantitative method for the API.
- Water bath with circulator and magnetic stir plate.
- Syringes, needles, and collection vials.
- Parafilm or other occlusion material.
- Scalpel, forceps, and other dissection tools.

Skin Preparation

- Thaw frozen skin samples at room temperature.
- Carefully remove any subcutaneous fat and connective tissue from the dermal side using a scalpel.
- Cut the skin into sections appropriately sized for the Franz diffusion cells.
- Equilibrate the skin sections in PBS for 30 minutes before mounting.

Franz Diffusion Cell Assay Protocol

- Cell Setup:
 - Assemble the Franz diffusion cells. Ensure the receptor chamber is clean and dry.
 - Fill the receptor chamber with pre-warmed (37°C), degassed PBS, ensuring no air bubbles are trapped beneath the skin.
 - Place a small magnetic stir bar in the receptor chamber.
- Skin Mounting:
 - Mount the prepared skin section onto the Franz cell with the stratum corneum side facing up, exposed to the donor compartment.
 - Clamp the donor and receptor compartments together securely.
 - Allow the mounted skin to equilibrate for 30 minutes in the system.
- Application of Formulation:
 - Apply a precise amount of the **SPACE peptide** formulation (and control formulations on separate cells) to the skin surface in the donor chamber.
 - For finite dose studies, a small volume (e.g., 5-10 $\mu\text{L}/\text{cm}^2$) is applied. For infinite dose studies, the donor chamber is filled.

- If required by the study design, occlude the donor chamber with parafilm.
- Sampling:
 - Maintain the receptor solution at $37\pm 1^{\circ}\text{C}$ with constant stirring throughout the experiment.
 - At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 μL) from the receptor chamber via the sampling arm.
 - Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.
- Sample Analysis:
 - Analyze the collected samples for the concentration of the API using a validated analytical method like HPLC.
- Mass Balance:
 - At the end of the experiment (e.g., 24 hours), dismantle the setup.
 - Wash the skin surface with a suitable solvent to recover any unabsorbed formulation.
 - Extract the API from the skin tissue (epidermis and dermis separately, if required) to determine the amount retained.
 - Quantify the API in the surface wash, skin extract, and all collected receptor samples to perform a mass balance calculation.

Data Presentation

Quantitative data from the assay should be carefully analyzed and presented. Key parameters include cumulative amount permeated, steady-state flux, permeability coefficient, and enhancement ratio.

Calculations

- Cumulative Amount Permeated (Q_n): Calculated at each time point, correcting for sample removal.

- Formula: $Q_n = (C_n * V_r + \sum(C_i * V_s)) / A$
- Where: C_n = concentration in receptor at time n , V_r = volume of receptor chamber, C_i = concentration at previous time points, V_s = sampling volume, A = diffusion area.
- Steady-State Flux (J_{ss}): The rate of permeation per unit area at steady state, determined from the slope of the linear portion of the cumulative amount vs. time curve.
- Enhancement Ratio (ER): The ratio of the steady-state flux of the API with the **SPACE peptide** to the flux without it.
 - Formula: $ER = J_{ss} \text{ (with SPACE peptide)} / J_{ss} \text{ (control)}$

Representative Data

The following table summarizes representative data from a study investigating the effect of **SPACE peptide** on Hyaluronic Acid (HA) penetration.

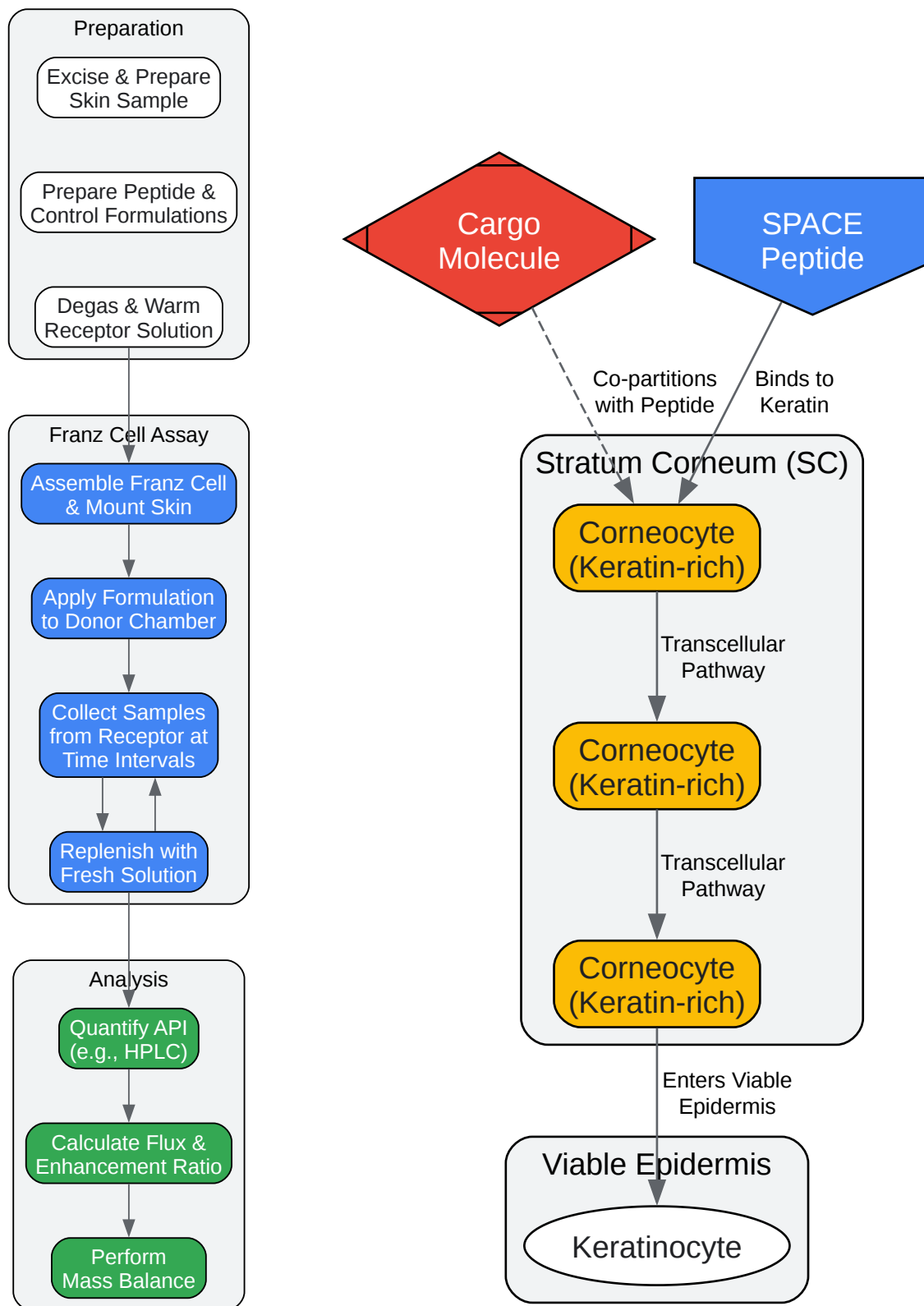
Formulation	SPACE Peptide Conc.	Total Penetration (% of Applied Dose)	Enhancement Ratio (vs. PBS)
HA in PBS	0 mg/mL	$1.2 \pm 0.3\%$	1.0
SES Formulation	2 mg/mL	$3.4 \pm 0.5\%$	2.8
SES Formulation (Optimal)	5 mg/mL	$9.3 \pm 1.2\%$	7.8 ± 1.1
SES Formulation	10 mg/mL	$6.9 \pm 0.7\%$	5.8
Ethosomes alone	0 mg/mL	$2.9 \pm 0.5\%$	2.4

Data adapted from a study on a SPACE-ethosomal system (SES) for HA delivery.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the in vitro skin penetration assay using a Franz diffusion cell.



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